2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and piperidine moieties. This compound is of significant interest due to its potential pharmacological applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine-based compound with antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer activities.
Matrine: Known for its antiproliferative effects.
Uniqueness
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its dual pyrimidine and piperidine structure, which imparts distinct pharmacological properties
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
SACFVRBGYWTDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=C2)N)C |
Origin of Product |
United States |
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